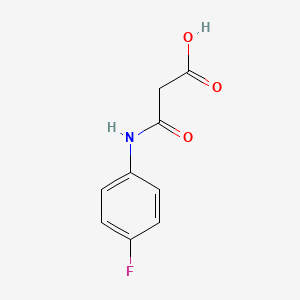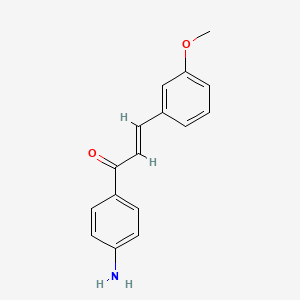
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, hereafter referred to as compound A, is an organometallic compound with a variety of potential applications in the scientific community. Compound A is composed of a phenyl ring with a prop-2-en-1-one backbone, and a 4-aminophenyl and 3-methoxyphenyl substituents. Due to its unique structure, compound A has a number of interesting properties that make it a useful tool for scientific research.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds structurally similar to “(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.” For instance, compounds with aminochalcone derivatives have been synthesized and analyzed for their antioxidant activities. These compounds were characterized using various spectroscopic methods and tested in vitro for their free radical scavenging abilities, indicating the importance of hydroxyl functionalities in enhancing antioxidant activity (Sulpizio et al., 2016).
Antimicrobial and Antiproliferative Activities
Research has been conducted on derivatives of the compound for antimicrobial and antiproliferative activities. For example, certain derivatives have shown moderate antimicrobial activity against selected pathogens, indicating the potential of these compounds in medical applications (Sadgir et al., 2020). Another study focused on synthesizing combretastatin derivatives with an adamantane fragment, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting their potential in cancer therapy (Nurieva et al., 2015).
Structural and Photophysical Studies
Structural investigations of related compounds have provided insights into their crystal structures and intermolecular interactions. For instance, studies involving X-ray crystallography and DFT calculations have explored the stabilization forces and vibrational modes of these compounds, providing a deeper understanding of their chemical properties (Venkatesan et al., 2016). Photophysical properties, such as absorption and fluorescence characteristics, have also been studied in various solvents, revealing the effects of solvent polarity on these properties and indicating the compounds' potential in optical applications (Kumari et al., 2017).
Nonlinear Optical Properties
The nonlinear optical properties of novel chalcone derivatives have been investigated using techniques such as the Z-scan technique and DFT method. These studies have identified compounds exhibiting significant third-order nonlinear optical properties, suggesting their suitability for applications in optical limiting and laser damage threshold studies (Mathew et al., 2019).
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,17H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSDVBWDJFJHL-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


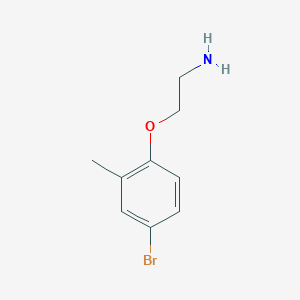
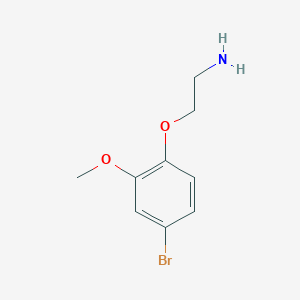
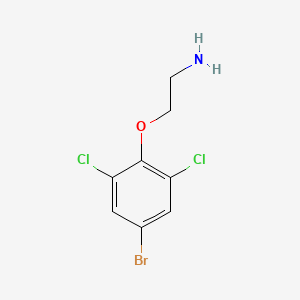
![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)
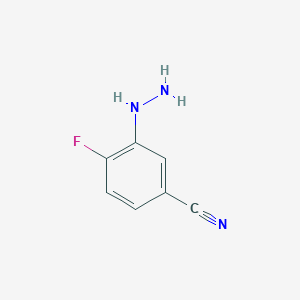


![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)

